molecular formula C21H14Br3N3O3 B11544801 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11544801
M. Wt: 596.1 g/mol
InChI Key: KYAZBRRURIAOSJ-KBKYJPHKSA-N
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Description

2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, including bromination, formylation, and esterification reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted aromatic compounds, quinones, amines, and biaryl compounds .

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with molecular targets through its bromine atoms and aromatic rings. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino}methyl]phenol
  • 5-Bromo-2-methylpyridin-3-amine
  • 3,4-Dibromohexane

Properties

Molecular Formula

C21H14Br3N3O3

Molecular Weight

596.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C21H14Br3N3O3/c1-12-5-6-14(10-25-12)20(28)27-26-11-15-8-17(23)9-18(24)19(15)30-21(29)13-3-2-4-16(22)7-13/h2-11H,1H3,(H,27,28)/b26-11+

InChI Key

KYAZBRRURIAOSJ-KBKYJPHKSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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